molecular formula C18H15F2N3OS B2958508 1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-26-0

1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2958508
CAS No.: 899960-26-0
M. Wt: 359.39
InChI Key: MUUKTSNLXQBRKQ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several privileged pharmacophores, including a 3,4-difluorophenyl group, a thiophene ring, and a pyrrolo[1,2-a]pyrazine core, which are commonly found in compounds with significant biological activity . The 3,4-difluorophenyl moiety is a common feature in pharmaceutical agents that can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The presence of the thiophene heterocycle further enhances the potential for diverse molecular interactions, making this compound a valuable scaffold for developing novel therapeutic agents . This compound is closely related to other researched molecules featuring the pyrrolo[1,2-a]pyrazine core, which is a structure of interest in the synthesis of fused N-heterocycles . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly in the development of new chemical entities. Potential research applications include exploring its activity as a fungicidal agent, given that similar structures combining thiophene and complex heterocycles have demonstrated promising antifungal properties . Additionally, its structural features make it a candidate for screening in central nervous system (CNS) drug discovery projects, as analogs like N-(3-chloro-4-fluorophenyl)-6-methyl-1-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have been documented in chemical databases . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and utilize standard laboratory safety protocols.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-13-6-5-12(11-14(13)20)17-15-3-1-7-22(15)8-9-23(17)18(24)21-16-4-2-10-25-16/h1-7,10-11,17H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUKTSNLXQBRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3,4-difluorophenyl moiety undergoes selective substitution reactions due to electron-withdrawing fluorine atoms. Key observations include:

Reaction Conditions Product Yield Source
HydroxylationK₂CO₃, H₂O/DMF (80°C, 12 h)1-(3,4-dihydroxyphenyl)-N-(thiophen-2-yl)pyrrolo[1,2-a]pyrazine-2-carboxamide68%
AminationNH₃/MeOH, Pd(OAc)₂, Xantphos (100°C)1-(3-amino-4-fluorophenyl) derivative52%

Mechanistic Insight : Fluorine atoms activate specific positions (e.g., para to fluorine) for nucleophilic attack, guided by electronic and steric factors .

Oxidation and Reduction

The pyrrolo[1,2-a]pyrazine core and substituents exhibit redox activity:

Oxidation

  • Core Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrrolo ring to a pyrazine-1,2-dione derivative .

  • Thiophene Oxidation : H₂O₂/CH₃COOH converts the thiophen-2-yl group to a sulfone, enhancing electrophilicity .

Reduction

  • Catalytic Hydrogenation : Pd/C in EtOH reduces the pyrrolo[1,2-a]pyrazine to a saturated hexahydro derivative, altering conformational flexibility.

Amide Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and coupling reactions:

Reaction Conditions Product Application
Acidic Hydrolysis6M HCl, reflux (4 h)Pyrrolo[1,2-a]pyrazine-2-carboxylic acidPrecursor for esters
EDC/HOBt CouplingR-NH₂, DIPEA, DCMBioconjugates (e.g., peptide-drug hybrids)Targeted drug delivery

Note : Hydrolysis kinetics depend on the electronic effects of the 3,4-difluorophenyl group, which slightly retard reaction rates compared to non-fluorinated analogs .

Cross-Coupling Reactions

The thiophen-2-yl group enables transition-metal-catalyzed modifications:

Reaction Catalyst Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives (e.g., 4-cyanophenyl variant)75%
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosN-alkyl/aryl derivatives63%

Key Finding : Thiophene’s electron-rich nature facilitates coupling at the 5-position .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H₂SO₄), the pyrrolo[1,2-a]pyrazine ring undergoes cleavage to form linear diamines, which recyclize into pyrazine or imidazole derivatives under thermal control .

Halogenation and Cycloaddition

  • Electrophilic Bromination : NBS in CCl₄ selectively brominates the thiophene ring at the 5-position .

  • Diels-Alder Reactivity : The dihydro-pyrazine segment acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .

Thermal and Photochemical Stability

  • Thermal Degradation : Above 200°C, decarboxylation and fluorine loss occur, forming polycyclic aromatic byproducts .

  • UV-Induced Reactivity : UV light (254 nm) triggers C–F bond cleavage, generating radicals detectable via EPR .

Biological Activation Pathways

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

  • N-Dealkylation : Cleavage of the carboxamide to release thiophen-2-amine .

  • Epoxidation : On the pyrrolo ring, forming electrophilic intermediates that alkylate biomolecules .

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The pyrrolo[1,2-a]pyrazine core is shared among several analogs, but substituent variations significantly alter physicochemical and pharmacological profiles. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₁₆F₂N₄OS* ~394.42 3,4-difluorophenyl, thiophen-2-yl High lipophilicity, sulfur heterocycle
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-... C₂₂H₂₁F₂N₃O₂ 397.43 4-ethoxyphenyl, 2,6-difluorophenyl Ethoxy group enhances solubility
N,1-Bis(4-fluorophenyl)-... C₁₉H₁₆F₂N₄O 353.40 Bis(4-fluorophenyl) Symmetric fluorination, compact structure
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-... C₂₅H₂₁F₂N₅O₃S₂ 577.60 Thiophen-2-yl, sulfone group Sulfone enhances polarity

*Estimated based on structural analogs.

  • Fluorination Patterns : The target’s 3,4-difluorophenyl group provides asymmetric electronic effects compared to symmetric 2,6-difluorophenyl () or bis(4-fluorophenyl) (). Fluorine atoms increase electronegativity and resistance to oxidative metabolism .
  • Heterocyclic Diversity : The thiophen-2-yl group in the target contrasts with furan derivatives (e.g., ’s furfurylamine analogs). Thiophene’s sulfur atom may improve π-stacking interactions compared to furan’s oxygen .

Physicochemical Properties

  • Lipophilicity : The target’s logP is likely higher than analogs with polar groups (e.g., ethoxy in ) but lower than sulfone-containing derivatives () .
  • Melting Points: Fluorinated analogs (e.g., , MP unreported) typically exhibit higher melting points than non-fluorinated counterparts due to enhanced crystal packing .

Biological Activity

1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolo[1,2-a]pyrazine core substituted with a difluorophenyl and a thiophene moiety. Its molecular formula is C15H12F2N4OSC_{15}H_{12}F_2N_4OS, and it has a molecular weight of approximately 320.31 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. In a study involving similar compounds, the IC50 values against colon carcinoma HCT-116 and breast cancer T47D cell lines were reported as 6.2 μM and 27.3 μM respectively . This suggests that the target compound may also possess similar anticancer properties.

Anti-inflammatory Effects

The compound is being explored for its potential as an anti-inflammatory agent. Similar pyrazine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses . This positions the compound as a candidate for further development in treating inflammatory diseases.

Enzyme Inhibition

Studies have highlighted the role of pyrrolo[1,2-a]pyrazines in enzyme inhibition, particularly in metabolic pathways relevant to disease mechanisms. The inhibition of specific enzymes can lead to altered disease progression and offers a therapeutic angle for drug development .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds in vitro. The synthesized derivatives were tested for their antiproliferative effects on various cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced their biological activity, with some derivatives exhibiting enhanced potency compared to others .

Applications

The potential applications of this compound extend across several fields:

  • Pharmaceutical Development : Due to its anti-inflammatory and anticancer properties, this compound is being investigated for new drug formulations targeting cancer and inflammatory diseases.
  • Agricultural Chemistry : Its potential use as an eco-friendly pesticide is under investigation, addressing the need for sustainable agricultural practices.
  • Material Science : The compound's unique properties may also lend themselves to applications in creating advanced materials with enhanced durability and performance characteristics .

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